
Chlorhydrate de dronédaron
Vue d'ensemble
Description
Le chlorhydrate de dronédarone est un antiarythmique de classe III utilisé principalement pour la prise en charge de la fibrillation auriculaire et du flutter auriculaire. Il est conçu pour rétablir le rythme sinusal normal chez les patients atteints de fibrillation auriculaire paroxystique ou persistante. Contrairement à son prédécesseur l'amiodarone, le chlorhydrate de dronédarone ne contient pas d'iode, ce qui réduit le risque de toxicités thyroïdiennes et pulmonaires .
Applications De Recherche Scientifique
Dronedarone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of antiarrhythmic agents and their synthesis.
Biology: Investigated for its effects on cellular ion channels and its role in modulating heart rhythms.
Medicine: Primarily used in the treatment of atrial fibrillation and atrial flutter.
Industry: Employed in the development of pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Mode of Action
Dronedarone hydrochloride interacts with its targets by inhibiting the sodium and potassium channels, which results in the prolongation of the action potential and refractory period in myocardial tissue . It also decreases AV conduction and sinus node function through the inhibition of calcium channels and β1-receptor blocking activity . This multichannel blocking action helps control rhythm and rate in atrial fibrillation .
Biochemical Pathways
Dronedarone hydrochloride affects multiple biochemical pathways. It prolongs the action potential and refractory period in myocardial tissue without reverse-use dependent effects . It also decreases AV conduction and sinus node function . Furthermore, it vasodilates coronary arteries through activation of the nitric oxide pathway .
Pharmacokinetics
Dronedarone hydrochloride is well absorbed after oral administration with a bioavailability of about 15% . Its absorption increases 2- to 3-fold when taken with food . The primary metabolic clearance pathway for dronedarone is via the hepatic enzyme system, primarily cytochrome P450 3A4 (CYP3A4) . The half-life of dronedarone is 13 to 19 hours . About 84% of the administered dose is excreted in feces and 6% is excreted in urine, mainly as metabolites .
Result of Action
The molecular and cellular effects of dronedarone hydrochloride’s action include the restoration of normal sinus rhythm in patients with paroxysmal or persistent atrial fibrillation . It reduces the risk of hospitalization in these patients . It is also associated with rare cases of severe liver damage, including liver failure .
Action Environment
The action, efficacy, and stability of dronedarone hydrochloride can be influenced by environmental factors. For instance, its absorption increases when taken with food . Also, comedication with digoxin may increase the mortality rates in patients with permanent atrial fibrillation, considering the dronedarone–digoxin pharmacokinetic interaction .
Analyse Biochimique
Biochemical Properties
Dronedarone Hydrochloride inhibits the potassium currents, including IK(Ach), IKur, IKr, IKs . It interacts with various enzymes and proteins, exerting its effects through these interactions .
Cellular Effects
Dronedarone Hydrochloride influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its effects on various types of cells and cellular processes are significant, particularly in the context of cardiovascular health .
Molecular Mechanism
At the molecular level, Dronedarone Hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is complex and involves multiple biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dronedarone Hydrochloride change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of Dronedarone Hydrochloride vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Dronedarone Hydrochloride is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Dronedarone Hydrochloride is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Dronedarone Hydrochloride and its effects on activity or function are significant. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du chlorhydrate de dronédarone implique plusieurs étapes clés. Une méthode commence avec le 2-n-butyl-5-nitrobenzofurane, qui subit une série de réactions, y compris l'aroylation, la déméthylation, l'O-alkylation, l'hydrogénation par transfert catalytique et la mésylation . Une autre méthode implique l'utilisation de la 1,4-cyclohexanedione comme matière première, qui subit une halogénation, une condensation, une cyclisation, une hydrolyse et une acylation pour former le produit final .
Méthodes de Production Industrielle : La production industrielle du chlorhydrate de dronédarone implique généralement la préparation d'intermédiaires suivie de leur purification et de leur conversion en produit final. Le processus comprend des étapes telles que la dissolution dans l'éthanol, le séchage, le tamisage, la granulation et le compactage .
Analyse Des Réactions Chimiques
Types de Réactions : Le chlorhydrate de dronédarone subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : L'hydrogénation par transfert catalytique est utilisée dans sa synthèse.
Réactifs et Conditions Communs :
Agents Oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents Réducteurs : Palladium sur carbone (Pd/C) pour l'hydrogénation.
Solvants : Éthanol, 2-méthyltétrahydrofurane.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires tels que le 2-n-butyl-5-nitrobenzofurane et le N-(2-butyl-3-(4-(3-chloropropoxy)benzoyl)benzofuran-5-yl)-méthanesulfonamide .
4. Applications de Recherche Scientifique
Le chlorhydrate de dronédarone a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle dans l'étude des agents antiarythmiques et de leur synthèse.
Médecine : Principalement utilisé dans le traitement de la fibrillation auriculaire et du flutter auriculaire.
Industrie : Employé dans le développement de formulations pharmaceutiques et de systèmes d'administration de médicaments.
5. Mécanisme d'Action
Le chlorhydrate de dronédarone agit comme un bloqueur multicanal, inhibant les canaux ioniques sodium, potassium et calcium, ainsi que les récepteurs β-adrénergiques . Cette activité de blocage multicanal contribue à contrôler le rythme et la fréquence cardiaque chez les patients atteints de fibrillation auriculaire. La structure du composé, qui ne contient pas de groupements iode, réduit le risque de toxicités thyroïdiennes et pulmonaires associées à l'amiodarone .
Comparaison avec l'Amiodarone :
Efficacité : Le dronédarone est moins efficace que l'amiodarone pour maintenir le rythme sinusal, mais il a un meilleur profil de sécurité.
Pharmacocinétique : Le dronédarone a une demi-vie plus courte et une accumulation tissulaire réduite par rapport à l'amiodarone.
Composés Similaires :
Amiodarone : Un antiarythmique de classe III avec une demi-vie plus longue et un risque plus élevé de toxicités organiques.
Le chlorhydrate de dronédarone se distingue par son profil de sécurité amélioré et son risque réduit de toxicités à long terme, ce qui en fait une option précieuse pour les patients qui ne tolèrent pas l'amiodarone.
Comparaison Avec Des Composés Similaires
Amiodarone: A class III antiarrhythmic agent with a longer half-life and higher risk of organ toxicities.
Dronedarone hydrochloride stands out due to its improved safety profile and reduced risk of long-term toxicities, making it a valuable option for patients who cannot tolerate amiodarone.
Activité Biologique
Dronedarone hydrochloride is a novel antiarrhythmic drug primarily indicated for the management of atrial fibrillation (AF) and atrial flutter. It is structurally related to amiodarone but designed to have a more favorable safety profile. This article explores the biological activity of dronedarone, focusing on its pharmacodynamics, clinical efficacy, and emerging applications in oncology.
Pharmacodynamics
Dronedarone exhibits properties from all four classes of antiarrhythmic drugs, which contribute to its efficacy in restoring normal sinus rhythm and controlling heart rate in patients with AF. Key pharmacodynamic characteristics include:
- Mechanism of Action : Dronedarone inhibits multiple cardiac ion channels, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels, which helps to decrease the dispersion of repolarization in cardiac tissues . This multifaceted action reduces the likelihood of arrhythmias.
- Bioavailability : After oral administration, dronedarone shows low systemic bioavailability due to extensive first-pass metabolism, with absolute bioavailability ranging from 4% to 15% depending on food intake . Peak plasma concentrations are typically reached within 3 to 6 hours post-administration.
- Protein Binding : Approximately 99.7% of dronedarone binds to plasma proteins, predominantly albumin .
Clinical Efficacy
Dronedarone has been evaluated in several clinical trials for its effectiveness in managing AF:
- DAFNE Study : In this pivotal trial, patients receiving 800 mg/day of dronedarone experienced a statistically significant prolongation in the time to first AF recurrence compared to placebo (56.6 days vs. 5.3 days) . However, higher doses did not yield additional benefits, indicating a potential ceiling effect.
- EURIDIS and ADONIS Trials : These studies confirmed that dronedarone significantly delays AF recurrence compared to placebo, with median times to recurrence of 116 days for dronedarone versus 53 days for placebo .
Table 1: Summary of Key Clinical Trials Involving Dronedarone
Trial Name | Dosage | Primary Outcome | Results |
---|---|---|---|
DAFNE | 400 mg - 800 mg twice daily | Time to AF recurrence | Significant improvement at 800 mg |
EURIDIS | 400 mg twice daily | Time to AF recurrence | Median time: 116 days (Dronedarone) vs. 53 days (Placebo) |
ADONIS | 400 mg twice daily | Time to AF recurrence | Similar results as EURIDIS |
Adverse Effects
Common adverse effects associated with dronedarone include gastrointestinal disturbances such as nausea and diarrhea, which are dose-dependent . Notably, dronedarone has also been linked to rare instances of drug-induced liver injury (DILI), necessitating monitoring of liver function during treatment .
Emerging Applications in Oncology
Recent studies have uncovered potential anticancer properties of dronedarone:
- Gastric Cancer : Research indicates that dronedarone inhibits gastric cancer cell proliferation by targeting the SRC/AKT1 signaling pathway. This mechanism suggests that dronedarone may serve as an adjunct therapy in gastric cancer treatment .
- Pancreatic Cancer : Another study demonstrated that dronedarone induces pyroptosis in pancreatic cancer cells, leading to cell death and tumor growth inhibition in vivo. This highlights its potential role beyond cardiology into oncology .
Table 2: Summary of Research Findings on Dronedarone's Anticancer Activity
Cancer Type | Mechanism of Action | Key Findings |
---|---|---|
Gastric Cancer | SRC/AKT1 signaling pathway inhibition | Suppressed cell proliferation |
Pancreatic Cancer | Induction of pyroptosis | Inhibited tumor growth in vivo |
Propriétés
IUPAC Name |
N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N2O5S.ClH/c1-5-8-12-29-30(27-23-25(32-39(4,35)36)15-18-28(27)38-29)31(34)24-13-16-26(17-14-24)37-22-11-21-33(19-9-6-2)20-10-7-3;/h13-18,23,32H,5-12,19-22H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKVCQXJYURSIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161779 | |
Record name | Dronedarone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141625-93-6 | |
Record name | Dronedarone hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141625936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dronedarone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)methanesulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DRONEDARONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA36DV299Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.